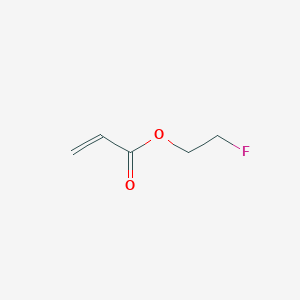

2-Fluoroethyl acrylate

Overview

Description

2-Fluoroethyl acrylate is a compound with the molecular formula C5H7FO2 . It is also known by other names such as 2-fluoroethyl prop-2-enoate and 2-Propenoic acid, 2-fluoroethyl ester .

Synthesis Analysis

Fluorinated acrylate polymers, which include this compound, are synthesized through a free radical solution polymerization method . The synthesis of fluorinated monomers involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .

Molecular Structure Analysis

The this compound molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The molecular weight of this compound is 118.11 g/mol .

Chemical Reactions Analysis

The radical polymerization process of reacting acrylic monomers, including this compound, involves several mechanisms. These include chain-end depropagation, monomer self-initiation, formation and reaction of midchain radicals, and incorporation of macromonomers formed by β-scission of midchain radicals .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 118.11 g/mol. It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 4 rotatable bonds .

Scientific Research Applications

Synthesis and Properties of Fluorinated Poly(Meth)Acrylates Fluorinated poly(meth)acrylates, synthesized using fluorinated (meth)acrylates like 2-fluoroethyl acrylate, are noted for their economic and convenient synthesis routes compared to other fluoropolymers. These materials exhibit desirable properties like low surface energy, thermal stability, chemical and weather resistance, low refractive index, and self-organization characteristics, making them ideal for various applications (Yao, Li, & Huang, 2014).

Applications in Modern Technology Polymers based on 2-fluoroacrylates, including this compound, have superior optical and mechanical characteristics compared to methacrylic ester-based polymers. They find applications in engineering, fiber optics, optical memory devices, semiconductor techniques, gas separation membranes, and medical uses such as denture materials (Boguslavskaya).

Fluorinated Acrylic Copolymers in Coatings Fluorinated acrylic copolymers, created partly from this compound, are applied in specialty coatings due to their low surface tension and non-wettability by water and oil. They are also used for their non-adhesive nature and antifouling properties. These coatings enhance atmospheric corrosion protection (Malshe & Sangaj, 2005).

Supercritical Carbon Dioxide Polymerization this compound is used in the synthesis of fluoropolymers in supercritical carbon dioxide, offering an environmentally friendly alternative to traditional solvent-based methods. This process is significant for creating high-performance materials used in demanding technological applications (DeSimone, Guan, & Elsbernd, 1992).

Biodegradability in Environmental Applications Research on the biodegradability of fluorotelomer-based acrylate polymers, including this compound, in environmental contexts like soil-plant microcosms, is crucial for understanding their environmental impact and fate (Rankin, Lee, Tseng, & Mabury, 2014).

High-Tech Applications of Alkyl 2-Trifluoromethacrylates The copolymerization of alkyl 2-trifluoromethacrylates, related to this compound, yields materials for lithography, molecularly imprinted polymers, optics, adsorbents, and other high-tech applications. This demonstrates the versatility of fluorinated acrylates in advanced material science (Patil & Améduri, 2013).

XPS Studies in Polymer Science X-ray photoelectron spectroscopy (XPS) studies of fluorinated acrylate polymers, including those derived from this compound, provide valuable insights into their surface characteristics. This research is integral to developing materials with tailored surface properties for specific applications (Kassis, Steehler, Betts, Guan, Romack, DeSimone, & Linton, 1996).

Polymerizability in Solid-State Polymerization Research on the polymerizability of acrylic and methacrylic acid esters, which include this compound, highlights their applications in solid-state polymerization for creating materials with specific properties and structures (Fujimori, Saitoh, & Shibasaki, 1999).

Improving Weatherability in Building Materials New fluorinated acrylic polymers, derived from monomers like this compound, are developed to enhance the weatherability and protective efficiency of building stone materials, demonstrating the practical applications of these polymers in construction and material science (Ciardelli et al., 1997).

Safety and Hazards

While specific safety and hazard information for 2-Fluoroethyl acrylate is not available, general precautions for handling acrylates include avoiding inhalation and contact with skin and eyes. They should be kept away from open flames, hot surfaces, and sources of ignition. Contaminated clothing should be changed immediately, and preventive skin protection should be applied .

Future Directions

The future prospects of 2-Fluoroethyl acrylate and other fluorinated acrylates involve the development of environmentally friendly (short-chain type) fluorine-based water and oil repellents and PFOA-free products . Fluoroalkyl acrylate polymers are widely used as fluorine-based water and oil repellents for various materials such as textiles, carpets, and paper .

Mechanism of Action

Target of Action

2-Fluoroethyl acrylate, also known as 2-fluoroethyl prop-2-enoate, is a chemical compound used primarily in the synthesis of polymers and other complex organic compounds . The primary targets of this compound are the molecules that it reacts with in these synthesis reactions. These can include various types of organic compounds, depending on the specific reaction .

Mode of Action

The mode of action of this compound involves the formation of covalent bonds with other molecules during the synthesis of polymers . This compound can participate in polymerization reactions, where it reacts with other monomers to form a polymer . The exact nature of these interactions can vary depending on the specific conditions of the reaction and the other compounds involved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of polymers . This compound can be incorporated into a polymer chain, affecting the properties of the resulting polymer . The exact pathways affected can vary depending on the specific reaction conditions and the other compounds involved .

Result of Action

The primary result of the action of this compound is the formation of polymers with specific properties . These polymers can have a wide range of uses, depending on their specific properties . For example, they can be used in the production of coatings, adhesives, and various types of materials .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other compounds, and the specific conditions of the reaction . These factors can influence both the rate of the reaction and the properties of the resulting polymers .

properties

IUPAC Name |

2-fluoroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCAVBJYSSNCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371984 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141680-53-7 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

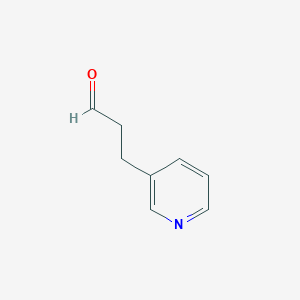

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

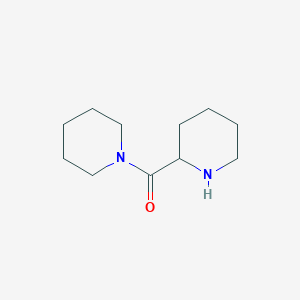

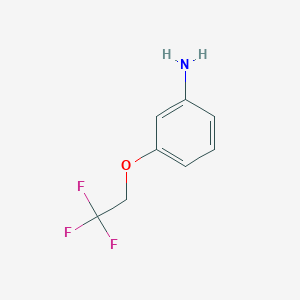

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)